molecular formula C14H15F3N2O2S B1447539 (2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 1024674-47-2

(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No.: B1447539
CAS No.: 1024674-47-2
M. Wt: 332.34 g/mol
InChI Key: HRNPKKLDMDPLSN-XFXZXTDPSA-N
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Description

(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is an organic compound characterized by the presence of a sulfonyl group, a trifluoromethyl-substituted phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves the following steps:

    Formation of the Sulfonyl Group: The tert-butyl sulfonyl group can be introduced through the reaction of tert-butyl sulfonyl chloride with an appropriate nucleophile.

    Nitrile Formation: The nitrile group can be introduced through a dehydration reaction of an amide or through the reaction of an appropriate nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing functional groups.

    Substitution: The trifluoromethyl-substituted phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or other nitrogen-containing compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the biological activity of compounds, making this molecule a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonyl and nitrile groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
  • 2-((Tert-butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide
  • 2-((Tert-butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enoic acid

Uniqueness

The presence of the nitrile group in this compound distinguishes it from similar compounds. The nitrile group can participate in unique chemical reactions and interactions, making this compound particularly valuable in synthetic chemistry and potential pharmaceutical applications.

Properties

IUPAC Name

(Z)-2-tert-butylsulfonyl-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2S/c1-13(2,3)22(20,21)12(8-18)9-19-11-6-4-5-10(7-11)14(15,16)17/h4-7,9,19H,1-3H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNPKKLDMDPLSN-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=C\NC1=CC=CC(=C1)C(F)(F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Reactant of Route 2
(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Reactant of Route 3
(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Reactant of Route 4
(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Reactant of Route 5
(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Reactant of Route 6
(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

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